
7-氯-4-甲基-1H-吲哚
描述
7-Chloro-4-methyl-1H-indole is a chemical compound with the molecular formula C9H8ClN . It has a molecular weight of 165.62 . It is a solid substance and should be stored at 4°C, protected from light .
Molecular Structure Analysis
The InChI code for 7-Chloro-4-methyl-1H-indole is 1S/C9H8ClN/c1-6-2-3-8(10)9-7(6)4-5-11-9/h2-5,11H,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical and Chemical Properties Analysis
7-Chloro-4-methyl-1H-indole has a molecular weight of 165.62 . It is a solid substance and should be stored at 4°C, protected from light . The exact mass is 165.0345270 .科学研究应用
合成和分子研究
7-氯-4-甲基-1H-吲哚及其衍生物在有机合成和分子分析领域得到了广泛研究。由于它们与DNA和蛋白质的相互作用(Geetha et al., 2019),这些化合物对于创造具有生物活性的分子至关重要,如抗肿瘤和抗炎性物质。进一步的研究探索了新型吲哚衍生物的合成,通过光谱技术和X射线衍射(XRD)研究评估它们的分子结构,突出了它们在包括非线性光学(NLO)性质在内的各种应用中的潜力(Tariq et al., 2020)。
抗炎应用
源自7-氯-4-甲基-1H-吲哚的化合物表现出显著的抗炎活性。这包括对化合物如7-氯-2-甲基-4H-苯并[d][1,3]-噁嗪-4-酮和3-氨基-7-氯-2-甲基-喹唑啉-4(3H)-酮进行研究,这些化合物在某些研究中显示出比标准药物更高的抗炎活性(Osarodion, 2020)。
先进材料化学应用
吲哚衍生物,包括与7-氯-4-甲基-1H-吲哚相关的化合物,正在被研究其在先进材料化学中的适用性。这是由于它们的电子给体性质和丰富的光激发态,这些特性对于该领域的应用是理想的(Ayari et al., 2020)。
生化和药理研究
吲哚衍生物的生化和药理方面已经成为广泛研究的课题。这包括研究它们与生物受体的相互作用,它们作为医学诊断中的成像剂的潜力,以及它们对细菌毒力的影响(Lee et al., 2008),(Thominiaux et al., 2010)。
环境和微生物相互作用
关于吲哚衍生物,包括7-氯-4-甲基-1H-吲哚的微生物降解研究揭示了它们作为环境污染物的存在。该领域的研究侧重于分解这些化合物所涉及的微生物途径,这对于了解它们的环境影响至关重要(Arora et al., 2015)。
安全和危害
7-Chloro-4-methyl-1H-indole is classified as harmful . The hazard statements include H315, H319, and H320, indicating that it can cause skin irritation, serious eye irritation, and eye damage . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
作用机制
Target of Action
It is known that indole derivatives, which include 7-chloro-4-methyl-1h-indole, bind with high affinity to multiple receptors . This suggests that 7-Chloro-4-methyl-1H-indole may also interact with various biological targets.
Mode of Action
Indole derivatives are known to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 7-Chloro-4-methyl-1H-indole may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives , it can be inferred that 7-Chloro-4-methyl-1H-indole may influence multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
The lipophilicity of indole derivatives can influence their pharmacokinetic properties .
Result of Action
Given the broad biological activities of indole derivatives , it can be inferred that 7-Chloro-4-methyl-1H-indole may have diverse molecular and cellular effects.
Action Environment
For instance, storage conditions can affect the stability of indole derivatives .
生化分析
Biochemical Properties
7-Chloro-4-methyl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 7-Chloro-4-methyl-1H-indole, have been shown to bind with high affinity to multiple receptors, which can influence various biochemical pathways . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can modulate the activity of enzymes and receptors.
Cellular Effects
7-Chloro-4-methyl-1H-indole affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling molecules, leading to changes in cell proliferation, apoptosis, and differentiation . Additionally, 7-Chloro-4-methyl-1H-indole may impact the expression of genes involved in metabolic pathways, thereby altering cellular metabolism.
Molecular Mechanism
The molecular mechanism of 7-Chloro-4-methyl-1H-indole involves its interaction with specific biomolecules. It can bind to enzymes and receptors, leading to either inhibition or activation of their activity. For instance, indole derivatives have been shown to inhibit certain enzymes by forming stable complexes with their active sites . This binding can result in changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Chloro-4-methyl-1H-indole can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, which may affect their efficacy and potency . Long-term exposure to 7-Chloro-4-methyl-1H-indole in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 7-Chloro-4-methyl-1H-indole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, it may cause toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity.
Metabolic Pathways
7-Chloro-4-methyl-1H-indole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive metabolites. These metabolic pathways can influence the compound’s bioavailability and efficacy . Additionally, 7-Chloro-4-methyl-1H-indole may affect metabolic flux and metabolite levels, thereby impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 7-Chloro-4-methyl-1H-indole within cells and tissues are crucial for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . These interactions can influence the localization and accumulation of 7-Chloro-4-methyl-1H-indole within different cellular compartments, affecting its overall efficacy.
Subcellular Localization
The subcellular localization of 7-Chloro-4-methyl-1H-indole plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biological effects.
属性
IUPAC Name |
7-chloro-4-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-6-2-3-8(10)9-7(6)4-5-11-9/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROAZBUBLKHGDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC2=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649981 | |
| Record name | 7-Chloro-4-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941294-27-5 | |
| Record name | 7-Chloro-4-methyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-4-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Chloro-4-methyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-{[2-(Dimethylamino)ethyl]amino}-3-nitrobenzoic acid](/img/structure/B1361659.png)
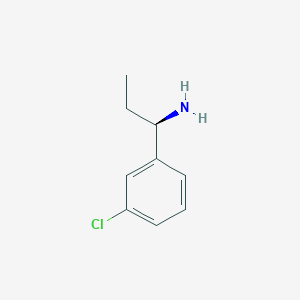
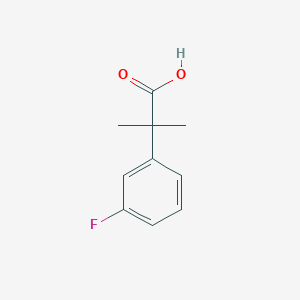
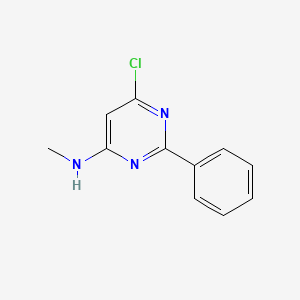

![4-[(3-Nitrophenyl)azo]-morpholine](/img/structure/B1361672.png)
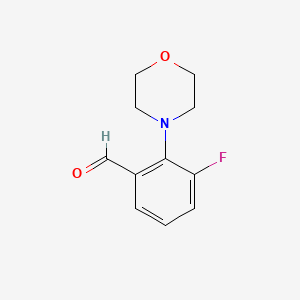

![(4-Fluoro-4'-methyl[1,1'-biphenyl]-3-yl)-methanamine](/img/structure/B1361678.png)

![N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine](/img/structure/B1361684.png)
![N-[3-(2-Amino-6-chlorophenoxy)phenyl]acetamide](/img/structure/B1361686.png)
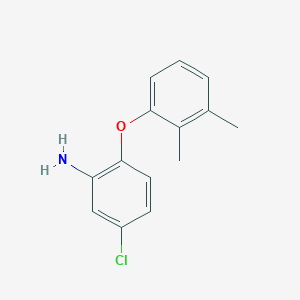
![2-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B1361700.png)
